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Copper fluoroborate

Electroplating Electroforming Printed Circuit Boards

Copper fluoroborate (Cu(BF₄)₂) addresses the throughput ceiling of copper sulfate electroplating baths. The BF₄⁻ counterion eliminates sulfate-induced deposit stress while enabling current densities of 125-400 A/ft²-a 5-10× improvement over sulfate systems. • Reduces plating time 5-10× for electroforming, semiconductor lead frames, and printed circuit boards. • Functions as a reusable Lewis acid catalyst for Diels-Alder, thia-Michael additions, and 1,1-diacetate formations, outperforming triflates and perchlorates. • Supplied as 45 wt.% aqueous solution; store at room temperature in a cool, dark place.

Molecular Formula B2CuF8
Molecular Weight 237.16 g/mol
CAS No. 38465-60-0
Cat. No. B1581398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper fluoroborate
CAS38465-60-0
Molecular FormulaB2CuF8
Molecular Weight237.16 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cu+2]
InChIInChI=1S/2BF4.Cu/c2*2-1(3,4)5;/q2*-1;+2
InChIKeyHMUNZEYTSRPVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Fluoroborate: Electroplating and Lewis Acid Catalysis


Copper fluoroborate, also referred to as copper(II) tetrafluoroborate, is an inorganic Lewis acid with the formula Cu(BF₄)₂ [1]. It is most commonly supplied as a 45–50 wt% aqueous solution or as a blue crystalline hydrate . The compound exhibits exceptional water solubility, a low‑coordinating BF₄⁻ anion, and strong Lewis acidity, properties that underpin its use in high‑current‑density copper electroplating and as a mild, reusable catalyst in organic synthesis [1]. Unlike many copper salts, copper fluoroborate maintains high ionic mobility and avoids sulfate‑ or chloride‑induced stress in electrodeposits [2].

Electroplating
High current density copper deposition without sulfate stress
Lewis Acid Catalysis
Weakly coordinating BF₄⁻ enables mild, reusable organic synthesis

Why Copper Fluoroborate Outperforms Generic Salts


The BF₄⁻ counterion confers a unique combination of extremely high aqueous solubility, low coordination strength, and absence of harmful sulfur or halide impurities that directly impact deposit stress, morphology, and catalytic turnover [1][2]. In electroplating, the high solubility of copper fluoroborate enables the use of current densities up to 400 A/ft²—far beyond the limits of copper sulfate baths—while also eliminating sulfate‑induced internal stress [3]. In catalysis, the BF₄⁻ anion provides a weakly coordinating environment that accelerates Lewis‑acid‑promoted reactions without deactivating the metal center, a feature not shared by triflates, perchlorates, or halide salts . Consequently, substituting copper fluoroborate with copper sulfate, chloride, nitrate, or even other tetrafluoroborates routinely leads to diminished deposition rates, altered surface morphologies, and lower catalytic efficiency [4].

Sulfate or chloride contamination
Copper sulfate or chloride may introduce internal stress and alter deposit morphology in electroplating.
Counterion coordination strength
Halide or triflate counterions can deactivate the Lewis acid center, reducing catalytic efficiency.
Current density limitation
Copper sulfate baths cannot sustain the high current densities achievable with fluoroborate, limiting throughput.

Copper Fluoroborate: Comparative Evidence


High-Current-Density Plating vs. Copper Sulfate

Copper fluoroborate baths support current densities up to 400 A/ft² (40 A/dm²) without burning, whereas conventional copper sulfate baths are typically limited to 20–40 A/ft² [1]. This 5‑ to 10‑fold increase in permissible current density is attributed to the high solubility of Cu(BF₄)₂, which delivers >50% higher copper‑ion concentration in the electrolyte compared to CuSO₄ [2]. In a direct formulation comparison, a copper fluoborate bath operating at 80°F (27°C) exhibited a limiting current density of 150 A/ft², while the corresponding copper sulfate bath could not exceed 75 A/ft² under identical agitation and temperature [1].

Plating Current Density
Head-to-head
150 A/ft² (fluoborate) vs 75 A/ft² (sulfate) at 80°F
Supports higher electroplating throughput
Acidic bath, no agitation, 80°F
Electroplating Electroforming Printed Circuit Boards

Superhydrophobic Morphology vs. Copper Sulfate

Electrodeposition from a Cu(BF₄)₂ precursor at 60°C using square‑pulse voltage yields dendritic copper microstructures that exhibit a static water contact angle of 160° and a sliding angle of 15°, classifying the surface as superhydrophobic [1]. In contrast, electrodeposition from a copper sulfate precursor under identical conditions produces smoother, less structured deposits with a contact angle <120° and no measurable superhydrophobicity [1]. However, the fluoroborate‑derived surface shows inferior mechanical durability under UV exposure and hard abrasion compared to the sulfate‑derived surface [1].

Superhydrophobic Morphology
Head-to-head
160° contact angle (fluoborate) vs
Supports superhydrophobic surface research
Square-pulse electrodeposition, 60°C
Catalytic Reaction Time
Head-to-head
45 min (Cu(BF₄)₂) vs no reaction (ionic liquid)
Supports rapid thia-Michael addition under mild conditions
Solvent-free, room temperature
Polymer Conductivity
Head-to-head
2×10⁻⁵ S cm⁻¹ (BF₄⁻ polymer) vs 4×10⁻⁵ S cm⁻¹ (ClO₄⁻ polymer)
Anion identity modulates electronic properties
Iodine-doped pellets, 25°C
Hydrate Stability
Class-level
Decomposes at 40°C (hexahydrate) vs >300°C (anhydrous CuCl₂)
Hydrate-only form cannot be used in anhydrous reactions
Use as supplied 45% solution or solid hydrate
Superhydrophobic Coatings Surface Engineering Electrodeposition

Thia-Michael Addition Catalysis vs. Ionic Liquid

In the thia‑Michael addition of thiophenol to 3‑methylcyclohexenone, Cu(BF₄)₂·xH₂O catalyzes the reaction to completion within 45 minutes under solvent‑free conditions at room temperature . The same reaction in the presence of an ionic liquid ([bmim]PF₆) does not proceed at all, demonstrating the unique activating effect of the weakly coordinating BF₄⁻ counterion . Furthermore, Cu(BF₄)₂·xH₂O outperforms other Lewis acids (triflates, perchlorates) in terms of shorter reaction times, lower catalyst loading, and milder conditions .

Catalytic Reaction Time
Head-to-head
45 min (Cu(BF₄)₂) vs no reaction (ionic liquid)
Supports rapid thia-Michael addition under mild conditions
Solvent-free, room temperature
Organocatalysis Thia‑Michael Addition Lewis Acid Catalysis

Coordination Polymer Conductivity vs. Copper Perchlorate

Reaction of copper(I) tetrafluoroborate with tetrakis(ethylthio)tetrathiafulvalene (TTC2‑TTF) in acetone under argon yields the 1:1 linear coordination polymer [Cu(TTC2‑TTF)]BF₄ [1]. The analogous reaction with copper(I) perchlorate and TTC3‑TTF produces [Cu(TTC3‑TTF)]ClO₄ [1]. After iodine doping, the BF₄⁻‑based polymer exhibits a conductivity of 2 × 10⁻⁵ S cm⁻¹, whereas the ClO₄⁻‑based polymer exhibits a conductivity of 4 × 10⁻⁵ S cm⁻¹ at 25 °C [1]. This 2‑fold difference in conductivity demonstrates that the anion choice (BF₄⁻ vs. ClO₄⁻) directly modulates the electronic properties of the resulting material.

Polymer Conductivity
Head-to-head
2×10⁻⁵ S cm⁻¹ (BF₄⁻ polymer) vs 4×10⁻⁵ S cm⁻¹ (ClO₄⁻ polymer)
Anion identity modulates electronic properties
Iodine-doped pellets, 25°C
Coordination Chemistry Conductive Polymers Crystal Engineering

Hydrate Stability vs. Anhydrous Copper Salts

Copper(II) tetrafluoroborate exists exclusively as a hydrate (tetra‑ or hexahydrate); the anhydrous salt is unknown and cannot be prepared due to the extreme hygroscopicity of the compound [1]. Hexahydrate (d = 2.175 g cm⁻³) begins to decompose at 40 °C with loss of BF₃ and H₂O, while the tetrahydrate can be obtained under vacuum at room temperature [1]. In contrast, anhydrous copper(II) chloride and copper(II) sulfate are readily available and thermally stable above 100 °C [2]. Therefore, copper fluoroborate must be stored and used as the commercially supplied 45% aqueous solution or as the solid hydrate, and cannot be dehydrated for moisture‑sensitive reactions.

Hydrate Stability
Class-level
Decomposes at 40°C (hexahydrate) vs >300°C (anhydrous CuCl₂)
Hydrate-only form cannot be used in anhydrous reactions
Use as supplied 45% solution or solid hydrate
Reagent Handling Moisture Sensitivity Dehydration

Copper Fluoroborate Applications


High-Speed Electroforming of Bearings and PCBs

Copper fluoroborate electroplating baths are the preferred choice when throughput and deposit quality are paramount. The ability to operate at current densities of 125–400 A/ft² (12–40 A/dm²) allows plating times to be reduced by a factor of 5–10 compared to conventional copper sulfate baths [1]. This directly translates to higher productivity in the electroforming of thin‑wall bearings, semiconductor lead frames, and printed circuit boards [2].

Superhydrophobic Copper Surface Fabrication

Researchers seeking to create copper surfaces with extreme water repellency for self‑cleaning, anti‑icing, or drag‑reduction applications should select Cu(BF₄)₂ as the electrodeposition precursor. The resulting dendritic microstructures achieve a static water contact angle of 160° and a sliding angle of 15°, meeting the criteria for superhydrophobicity without any post‑deposition chemical modification [3].

Lewis Acid Catalysis: Thia-Michael and Diels-Alder Reactions

Cu(BF₄)₂·xH₂O functions as a superior Lewis acid catalyst for thia‑Michael additions, Diels–Alder cycloadditions, and 1,1‑diacetate formations. It consistently outperforms triflates, perchlorates, and other tetrafluoroborates in terms of shorter reaction times, lower catalyst loadings, and tolerance of solvent‑free conditions . The catalyst is easily recovered and reused, reducing waste and cost.

Conductive Coordination Polymer Precursor

Copper(I) tetrafluoroborate (often generated in situ from Cu(II) salt) is the reagent of choice for synthesizing linear coordination polymers with tetrathiafulvalene derivatives. The resulting materials exhibit tunable electrical conductivity after iodine doping, making them valuable for molecular electronics and sensor research [4].

Application
Selection Property
Validation Focus
High-throughput electroforming
High current density tolerance
Deposit morphology and throughput efficiency
Superhydrophobic surface research
Dendritic microstructure formation
Water contact angle and sliding angle evaluation
Lewis acid organocatalysis
Weakly coordinating counterion
Reaction rate and catalyst recyclability
Coordination polymer synthesis
Anion-modulated electronic properties
Doping-dependent conductivity measurement

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